molecular formula C14H25F3N3O3P B15091562 5'-Amino-modifier-C 3-tfa cep

5'-Amino-modifier-C 3-tfa cep

Cat. No.: B15091562
M. Wt: 371.34 g/mol
InChI Key: AOAXRHUQUZSDAX-UHFFFAOYSA-N
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Description

5’-Amino-modifier-C 3-tfa cep: is a chemical compound used primarily in the field of oligonucleotide synthesis. It is a phosphoramidite reagent designed to introduce a primary amine at the 5’-terminus of an oligonucleotide. This modification allows for further functionalization, such as the attachment of various labels or other molecules, making it a valuable tool in molecular biology and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Amino-modifier-C 3-tfa cep involves several organic synthesis steps. The compound is typically synthesized by reacting 3-(trifluoroacetylamino)propylamine with 2-cyanoethyl-N,N-diisopropylphosphoramidite under anhydrous conditions. The reaction is carried out in the presence of a base, such as diisopropylethylamine, to facilitate the formation of the phosphoramidite .

Industrial Production Methods: Industrial production of 5’-Amino-modifier-C 3-tfa cep follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps, to ensure high yield and purity of the final product. The compound is typically stored under anhydrous conditions at low temperatures to maintain its stability .

Mechanism of Action

The primary mechanism of action of 5’-Amino-modifier-C 3-tfa cep involves the introduction of a primary amine at the 5’-terminus of an oligonucleotide. This amine can then participate in various conjugation reactions, allowing the attachment of different functional groups or labels. The TFA protecting group ensures that the amine remains protected during oligonucleotide synthesis and is only exposed when needed for further reactions .

Comparison with Similar Compounds

Uniqueness: 5’-Amino-modifier-C 3-tfa cep is unique due to its 3-carbon linker, which provides a balance between flexibility and stability. This makes it suitable for applications where proximity to the oligonucleotide is crucial .

Biological Activity

5'-Amino-modifier-C 3-tfa cep is a specialized compound utilized primarily in the synthesis of oligonucleotides. Its unique structure, which includes a trifluoroacetyl (TFA) protective group, facilitates the functionalization of the 5'-terminus of oligonucleotides with a primary amine. This compound plays a crucial role in various biological applications, particularly in molecular biology and therapeutic development.

Structure and Composition

The chemical structure of this compound is characterized by the following properties:

  • Molecular Formula : C₁₄H₂₅F₃N₃O₃P
  • Molecular Weight : 371.336 g/mol
  • CAS Number : 853955-89-2
  • LogP : 3.73848 (indicating moderate lipophilicity)

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Exact Mass371.159 g/mol
PSA88.180

Role in Oligonucleotide Synthesis

This compound is primarily used as a building block in oligonucleotide synthesis. The TFA protecting group allows for efficient deprotection, enabling the amine to be readily available for conjugation with various amine-reactive agents. This property is essential for creating modified oligonucleotides that can be utilized in research and therapeutic applications .

Applications in Molecular Biology

  • Functionalization of Oligonucleotides : The primary amine introduced by this modifier can facilitate the attachment of various biomolecules, including fluorophores, biotin, or other functional groups, enhancing the utility of oligonucleotides in diagnostics and therapeutics.
  • Gene Therapy : Modified oligonucleotides containing amino groups are often employed in gene therapy approaches, where they can be used to deliver therapeutic RNA or DNA into cells.
  • Antisense Oligonucleotides : The incorporation of amino-modifiers allows for the design of antisense oligonucleotides that can bind to specific RNA sequences, thereby modulating gene expression.

Study on Conjugation Efficiency

A recent study investigated the conjugation efficiency of oligonucleotides modified with various amino groups, including those derived from this compound. The results indicated that the TFA-protected amino group demonstrated superior coupling efficiency compared to other protecting groups under standard conditions .

Therapeutic Applications

Research has shown that oligonucleotides featuring amino modifications can effectively target and inhibit specific mRNA sequences in vitro. For instance, one study highlighted the use of such modified oligonucleotides in silencing genes associated with certain cancers, demonstrating their potential as therapeutic agents .

Properties

Molecular Formula

C14H25F3N3O3P

Molecular Weight

371.34 g/mol

IUPAC Name

N-[3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C14H25F3N3O3P/c1-11(2)20(12(3)4)24(22-9-5-7-18)23-10-6-8-19-13(21)14(15,16)17/h11-12H,5-6,8-10H2,1-4H3,(H,19,21)

InChI Key

AOAXRHUQUZSDAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCCNC(=O)C(F)(F)F)OCCC#N

Origin of Product

United States

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